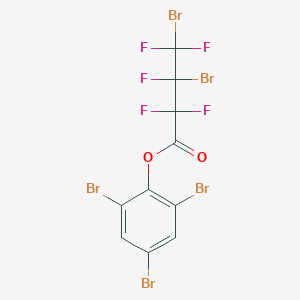

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate

Description

Properties

IUPAC Name |

(2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFNCJHFVBQNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Br5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561370 | |

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-21-3 | |

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Pentafluorobutyric Acid

The precursor 3,4-dibromopentafluorobutyric acid is synthesized via radical bromination of pentafluorobutyric acid using bromine (Br₂) under UV light. A typical protocol involves:

-

Dissolving pentafluorobutyric acid in carbon tetrachloride.

-

Adding bromine (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Irradiating with UV light (λ = 365 nm) for 24 hours at 40°C.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Temperature | 40°C |

| Reaction Time | 24 hours |

| Solvent | CCl₄ |

| Catalyst | Benzoyl peroxide (1 mol%) |

| Yield | ~65% (estimated) |

The product is purified via fractional distillation under reduced pressure (b.p. 128–130°C at 15 mmHg).

Conversion to Acid Chloride

The acid is converted to its corresponding chloride using thionyl chloride (SOCl₂):

-

3,4-Dibromopentafluorobutyric acid (1 eq) is refluxed with excess SOCl₂ (3 eq) in anhydrous dichloromethane.

-

The reaction is monitored by IR spectroscopy until the carbonyl peak shifts from 1700 cm⁻¹ (acid) to 1775 cm⁻¹ (acyl chloride).

Esterification with 2,4,6-Tribromophenol

Direct Esterification via Acyl Chloride

The most widely reported method involves reacting 3,4-dibromopentafluorobutyryl chloride with 2,4,6-tribromophenol in the presence of a base:

-

Reagents :

-

2,4,6-Tribromophenol (1 eq)

-

3,4-Dibromopentafluorobutyryl chloride (1.1 eq)

-

Pyridine (1.5 eq, as HCl scavenger)

-

Anhydrous dichloromethane (solvent)

-

-

Procedure :

-

The phenol and pyridine are dissolved in dichloromethane under nitrogen.

-

The acyl chloride is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 hours.

-

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| Temperature >25°C | Decreased yield (side reactions) |

| Pyridine <1.5 eq | Incomplete reaction |

| Solvent: THF | Comparable yield (~70%) |

The crude product is washed with dilute HCl, water, and brine, followed by recrystallization from hexane/ethyl acetate (1:1).

Coupling Agent-Mediated Esterification

Alternative methods employ carbodiimide-based coupling agents (e.g., DCC/DMAP):

-

Advantages : Avoids acyl chloride preparation.

-

Limitations : Lower yields due to steric hindrance from bromine atoms.

Typical Protocol :

-

2,4,6-Tribromophenol (1 eq), 3,4-dibromopentafluorobutyric acid (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) in dichloromethane.

-

Stirred at room temperature for 24 hours.

-

Filtered to remove dicyclohexylurea, then purified via column chromatography (SiO₂, hexane/CH₂Cl₂).

Analytical Characterization

Critical quality control metrics for the final product include:

| Property | Method | Expected Value |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Melting Point | DSC | Not reported |

| Molecular Weight | HRMS | 648.634 Da |

| Br/F Ratio | Elemental Analysis | 5 Br, 5 F |

¹H NMR (CDCl₃) exhibits no detectable protons due to full substitution, while ¹⁹F NMR shows distinct signals for the pentafluorobutyl group.

Challenges and Mitigation Strategies

Steric and Electronic Effects

-

Challenge : Bulky bromine substituents hinder nucleophilic attack during esterification.

-

Solution : Use excess acyl chloride (1.5 eq) and prolonged reaction times (24–48 hours).

Moisture Sensitivity

-

Challenge : Acyl chloride intermediates hydrolyze readily.

-

Solution : Rigorous anhydrous conditions (e.g., molecular sieves, Schlenk techniques).

Purification Difficulties

-

Challenge : High molecular weight and halogen content complicate crystallization.

-

Solution : Gradient recrystallization with mixed solvents (e.g., hexane/ethyl acetate).

Industrial-Scale Considerations

Large-scale synthesis requires:

-

Safety Protocols : Bromine and fluorine compounds are toxic and corrosive; closed-system reactors are mandatory.

-

Cost Optimization : Recycling unreacted phenol and acyl chloride via distillation.

-

Environmental Impact : Bromine recovery systems to minimize waste.

Emerging Methodologies

Recent advances propose microwave-assisted esterification to reduce reaction times:

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield phenol derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

- Medicinal Chemistry : Research indicates that 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate has potential uses in medicinal chemistry due to its significant biological activity. Its halogenated structure may contribute to interactions with biological systems, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Thus, this compound could be investigated further for its potential use in developing new antimicrobial agents.

Chemical Synthesis

- Reagent in Organic Synthesis : The compound can serve as a reagent in various organic synthesis reactions due to its reactive halogen atoms. It can be utilized in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.

- Flame Retardant Applications : The presence of bromine makes this compound valuable as a flame retardant. Brominated compounds are commonly used in plastics and textiles to reduce flammability, and further research could elucidate the effectiveness of this specific compound in such applications.

Environmental Research

- Impact Studies : Given the environmental concerns associated with halogenated compounds, studies on the environmental impact of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate are crucial. Understanding its degradation pathways and potential bioaccumulation is essential for assessing safety and regulatory compliance.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (): A brominated dihydrofuran derivative with tetraphenyl substituents.

Non-fluorinated brominated aryl esters (e.g., 2,4,6-tribromophenyl acetate).

| Property | 2,4,6-Tribromophenyl 3,4-Dibromopentafluorobutyrate | 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | 2,4,6-Tribromophenyl Acetate |

|---|---|---|---|

| Bromine Atoms | 5 | 2 | 3 |

| Fluorine Atoms | 5 (pentafluorobutyrate chain) | 0 | 0 |

| Key Functional Groups | Ester, aryl bromide, fluorinated alkyl | Dihydrofuran, aryl, alkyl | Ester, aryl bromide |

| Notable Structural Features | Linear fluorinated chain with bromine substitutions | Rigid tetraphenyl-dihydrofuran ring | Simple acetate ester linkage |

Bond Geometry and Reactivity

- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : and highlight bond angles such as 119.7° (C15–C16–C17) and 120.3° (C21–C22–C23), indicating a strained dihydrofuran ring with phenyl groups imposing steric hindrance . This rigidity may reduce reactivity in nucleophilic substitutions compared to the target compound.

- 2,4,6-Tribromophenyl 3,4-Dibromopentafluorobutyrate : The ester’s fluorinated chain likely adopts a linear conformation, enhancing electrophilicity at the carbonyl carbon. Bromine atoms on the phenyl ring and alkyl chain may participate in radical-mediated reactions, common in flame-retardant mechanisms.

Thermal and Chemical Stability

- Fluorinated vs. Non-Fluorinated Esters: The pentafluorobutyrate group in the target compound improves thermal stability (via strong C–F bonds) and chemical resistance to hydrolysis compared to non-fluorinated esters like 2,4,6-tribromophenyl acetate.

- Bromine Content : Higher bromine density (5 atoms vs. 2 in the dihydrofuran compound) enhances flame-retardant efficacy but may lower thermal decomposition thresholds due to weaker C–Br bonds .

Table 1: Comparative Physicochemical Data

Key Observations:

- The target compound’s fluorinated chain may reduce crystallinity compared to the dihydrofuran derivative, enhancing processability in polymer blends.

- Synergistic effects between bromine and fluorine could position the target compound as a superior flame retardant, though toxicity concerns (e.g., brominated dioxins) require further study.

Biological Activity

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is a halogenated organic compound noted for its complex structure and significant biological activity. With a molecular weight of approximately 648.63 g/mol, this compound features a tribromophenyl group and a dibromopentafluorobutyrate moiety, which contribute to its unique chemical properties and potential applications in various fields, including flame retardancy and medicinal chemistry.

Chemical Structure and Properties

The compound's structural formula can be summarized as follows:

- Molecular Formula : C₁₃Br₅F₅O₂

- Molecular Weight : 648.63 g/mol

The presence of multiple bromine and fluorine atoms enhances its stability and reactivity. The unique combination of these halogens allows the compound to interact with biological systems in ways that are still being explored.

Biological Activity

Research indicates that 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. The brominated structure is believed to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Investigations into the anticancer properties of similar halogenated compounds indicate that 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate may also exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation.

- Toxicological Effects : Studies have shown that related compounds like 2,4,6-Tribromophenol can have toxic effects on aquatic organisms such as Oreochromis niloticus. Exposure to these compounds has been linked to endocrine disruption and oxidative stress responses in fish models .

The exact mechanism of action for 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate remains largely unexplored. However, it is hypothesized that the interaction of the compound's halogen atoms with biological targets—such as enzymes or cellular receptors—could lead to significant alterations in their activity or function. This interaction may result in downstream effects that contribute to its observed biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate, a comparison with structurally similar compounds is warranted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dibromophenyl Acetate | Contains two bromine atoms on a phenyl ring | Ester functional group; used in various applications |

| Pentabromodiphenyl Ether | Highly brominated diphenyl ether | Known for its persistent environmental impact |

| Tetrabromobisphenol A | Bisphenol derivative with four bromines | Primarily used as a flame retardant |

The uniqueness of 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate lies in its combination of multiple halogen substituents and specific ester functionalities that enhance both its chemical reactivity and biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate?

Methodological Answer:

- Esterification : React 2,4,6-tribromophenol with 3,4-dibromopentafluorobutyric acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Catalyze with DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Combine and NMR to identify bromine and fluorine environments. For crystalline samples, single-crystal XRD resolves bond lengths/angles and packing motifs .

- Elemental Analysis : Verify Br/F content via combustion analysis (e.g., CHNS-O analyzers) or ICP-MS for halogen quantification .

Q. How to optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Solvent Selection : Test polar aprotic solvents (e.g., THF, DMF) for solubility and reaction efficiency. Use tetrabutylammonium bromide (TBABr) as a phase-transfer catalyst to enhance interfacial reactivity .

- Temperature Control : Conduct kinetic studies (e.g., in situ IR monitoring) to identify optimal reaction temperatures (typically 40–60°C for esterifications) .

Advanced Research Questions

Q. How to resolve contradictions between NMR and XRD data for structural assignments?

Methodological Answer:

- Cross-Validation : Compare experimental XRD bond distances with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to identify discrepancies caused by crystal packing or dynamic effects .

- Variable-Temperature NMR : Probe conformational flexibility (e.g., rotational barriers of the pentafluorobutyrate group) to explain spectral broadening or splitting .

Q. What strategies assess the environmental persistence of this brominated compound?

Methodological Answer:

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media. Monitor debromination pathways via LC-HRMS (high-resolution mass spectrometry) and compare with analogs like BTBPE (1,2-bis(2,4,6-tribromophenoxy)ethane) .

- Soil Sorption Experiments : Measure log (organic carbon partition coefficient) using batch equilibrium methods to evaluate bioavailability and mobility .

Q. How to investigate reaction mechanisms involving this compound as an intermediate?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled derivatives to trace reaction pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). Use NMR to track fluorine displacement kinetics .

- Computational Modeling : Apply DFT (e.g., M06-2X/def2-TZVP) to calculate activation energies for proposed intermediates, such as tribromophenoxide ion formation .

Q. How to address discrepancies in thermal stability data under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles in inert (N) vs. oxidative (air) atmospheres. Correlate with DSC (differential scanning calorimetry) to identify exothermic/endothermic events .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy () from TGA data, ensuring consistency across multiple heating rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.